Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride
Description
Properties
CAS No. |
20380-60-3 |
|---|---|
Molecular Formula |
C17H24ClNO2 |
Molecular Weight |
309.8 g/mol |
IUPAC Name |
ethyl (1S,2S)-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H23NO2.ClH/c1-4-20-16(19)17(14-10-6-5-7-11-14)13-9-8-12-15(17)18(2)3;/h5-8,10-12,15H,4,9,13H2,1-3H3;1H/t15-,17-;/m0./s1 |
InChI Key |
MUWDJVKYGSDUSH-NBLXOJGSSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]1(CCC=C[C@@H]1N(C)C)C2=CC=CC=C2.Cl |
Canonical SMILES |
CCOC(=O)C1(CCC=CC1N(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of a cyclohexene derivative with a dimethylamino group and a phenyl group under specific conditions. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
Tilidine is primarily used for its analgesic effects. It acts as a prodrug that is metabolized into an active form, which binds to opioid receptors in the brain, providing pain relief. Its efficacy has been demonstrated in various clinical settings for managing moderate to severe pain, particularly post-surgical and chronic pain conditions .
1.2 Mechanism of Action
The compound functions by modulating the pain pathways in the central nervous system. It primarily exerts its effects through:
- Mu-opioid receptor agonism : This interaction leads to decreased perception of pain.
- Inhibition of neurotransmitter release : It reduces the release of pro-inflammatory mediators, contributing to its analgesic effects .
Research Studies and Findings
2.1 Clinical Trials
Numerous clinical trials have evaluated tilidine's effectiveness compared to other analgesics. A notable study indicated that tilidine provided comparable pain relief to morphine with a lower incidence of side effects such as constipation and respiratory depression .
2.2 Comparative Studies
Research comparing tilidine with other opioids has shown it to be effective in treating pain without the typical opioid-related adverse effects. For instance, a study highlighted its favorable side effect profile compared to traditional opioids like oxycodone and morphine .
Future Directions in Research
4.1 Development of New Formulations
Ongoing research is exploring novel formulations of tilidine that could enhance its bioavailability and reduce side effects. These include transdermal delivery systems and extended-release formulations that provide prolonged analgesia with fewer doses required .
4.2 Investigating Combination Therapies
There is growing interest in combining tilidine with non-opioid analgesics or adjuvant therapies (e.g., gabapentinoids) to improve pain management strategies while minimizing opioid consumption and associated risks .
Mechanism of Action
The mechanism of action of Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule:
| Compound Name | Key Structural Features | Configuration | CAS Number |
|---|---|---|---|
| Tilidine Hydrochloride | Ethyl-DL-trans-2-dimethylamino-1-phenylcyclohex-3-ene-trans-1-carboxylate hydrochloride | Trans | 51931-66-9 |
| Tramadol Hydrochloride | (±)-cis-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride | Cis | 36282-47-0 |
| Methyl 1-(methylamino)cyclohexanecarboxylate HCl | Cyclohexane ring with methylamino and ester groups | N/A | Not provided |
Key Observations :
- Tilidine Hydrochloride : A positional and stereoisomer with trans configurations at both the cyclohexene and ester groups. This structural difference significantly impacts metabolism and activity .
- Tramadol Hydrochloride: Replaces the cyclohexene ring with a cyclohexanol moiety and introduces a methoxyphenyl group. This enhances μ-opioid receptor binding and serotonin/norepinephrine reuptake inhibition .
- Methyl 1-(methylamino)cyclohexanecarboxylate HCl: Lacks the phenyl group and cyclohexene unsaturation, reducing steric and electronic complexity .
Pharmacological and Metabolic Profiles
Tilidine Hydrochloride
- Pharmacology: A potent analgesic metabolized to nortilidine (active metabolite) via hepatic first-pass effects. Both Tilidine and nortilidine exhibit high analgesic activity .
- Metabolism : Rapid absorption and extensive biliary excretion in rats (80% via bile); dogs primarily excrete metabolites renally (80% in urine). The trans configuration facilitates metabolic stability compared to cis analogues .
Tramadol Hydrochloride
- Pharmacology: Dual mechanism: weak μ-opioid agonism and inhibition of serotonin/norepinephrine reuptake. The cyclohexanol ring and methoxy group enhance CNS penetration .
- Metabolism : Metabolized via CYP450 to O-desmethyltramadol (active). Unlike Tilidine, Tramadol’s cis configuration and hydroxyl group reduce first-pass effects .
Target Compound
- Inferred Properties : The cis configuration may alter metabolic pathways compared to Tilidine (trans). The cyclohexene ring’s puckering (see Cremer-Pople coordinates in ) could influence receptor binding. However, pharmacological data are absent in the evidence.
Biological Activity
Ethyl cis-2-(dimethylamino)-1-phenylcyclohex-3-ene-1-carboxylate hydrochloride, with CAS number 20380-60-3, is a compound of interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, effects, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 309.83 g/mol
- EINECS Number : 243-775-2
- Structure : The compound features a phenyl group attached to a cyclohexene ring, with a dimethylamino group contributing to its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, including:
- Anticancer Properties : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, analogs of this compound have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
- Antimicrobial Activity : Research indicates that compounds with similar functional groups can possess antimicrobial properties. The presence of the dimethylamino group is often associated with enhanced interaction with microbial membranes .
- Cytotoxic Effects : A study highlighted the cytotoxicity of related compounds on melanoma cells, where submicromolar concentrations were effective . This suggests potential therapeutic applications in oncology.
- Mechanism of Action : The mechanism underlying the anticancer effects is believed to involve disruption of microtubule dynamics, leading to apoptosis in cancer cells .
Case Study 1: Anticancer Activity
A study published in 2018 investigated the effects of various cyclohexene derivatives on cancer cell lines. This compound was included in the screening process, revealing significant inhibition of cell proliferation in B16 melanoma cells. The IC values were reported in the low micromolar range, indicating potent activity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited varying degrees of efficacy, with some achieving minimum inhibitory concentrations (MICs) below 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to interact with cellular proteins involved in critical processes such as cell division and apoptosis. Molecular docking studies have suggested that the compound may bind effectively to the colchicine site on tubulin, thereby inhibiting its polymerization and leading to mitotic arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
